molecular formula C22H14Cl2N2O2 B11104071 2'-(3,4-dichlorophenyl)-1,3-dihydro-1'H-2,5'-biisoindole-1',3'(2'H)-dione

2'-(3,4-dichlorophenyl)-1,3-dihydro-1'H-2,5'-biisoindole-1',3'(2'H)-dione

Cat. No.: B11104071
M. Wt: 409.3 g/mol
InChI Key: WFUSXIRXXXPWNX-UHFFFAOYSA-N
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Description

2’-(3,4-DICHLOROPHENYL)-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a biisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(3,4-DICHLOROPHENYL)-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized under acidic conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2’-(3,4-DICHLOROPHENYL)-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2’-(3,4-DICHLOROPHENYL)-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2’-(3,4-DICHLOROPHENYL)-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to specific targets, while the biisoindole core can interact with various biological pathways . These interactions can lead to changes in cellular processes, making the compound useful for studying biochemical mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’-(3,4-DICHLOROPHENYL)-1,3-DIHYDRO-1’{H}-2,5’-BIISOINDOLE-1’,3’(2’{H})-DIONE lies in its biisoindole core, which provides distinct chemical and biological properties compared to other dichlorophenyl compounds. This makes it a valuable compound for specialized research and applications.

Properties

Molecular Formula

C22H14Cl2N2O2

Molecular Weight

409.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-5-(1,3-dihydroisoindol-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C22H14Cl2N2O2/c23-19-8-6-16(10-20(19)24)26-21(27)17-7-5-15(9-18(17)22(26)28)25-11-13-3-1-2-4-14(13)12-25/h1-10H,11-12H2

InChI Key

WFUSXIRXXXPWNX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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